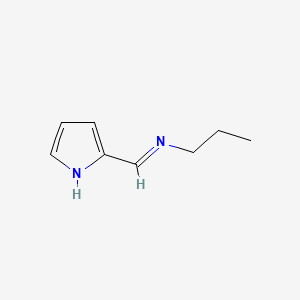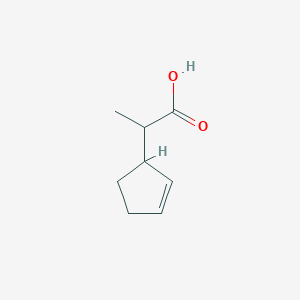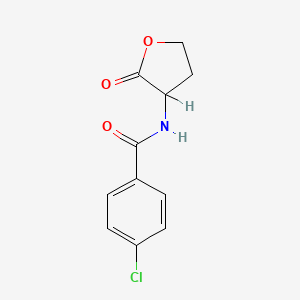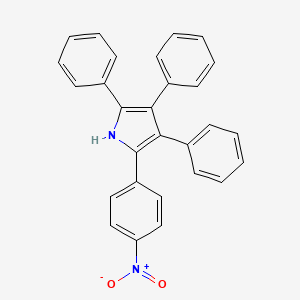
2-(4-Nitrophenyl)-3,4,5-triphenyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitrophenyl)-3,4,5-triphenyl-1H-pyrrole is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom The compound is notable for its complex structure, which includes a nitrophenyl group and three phenyl groups attached to the pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-3,4,5-triphenyl-1H-pyrrole typically involves multi-step organic reactions. One common method is the condensation reaction between 4-nitrobenzaldehyde and acetophenone derivatives in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity starting materials and advanced purification techniques like recrystallization and chromatography ensures the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Nitrophenyl)-3,4,5-triphenyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(4-Nitrophenyl)-3,4,5-triphenyl-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 2-(4-Nitrophenyl)-3,4,5-triphenyl-1H-pyrrole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrrole ring can engage in π-π interactions with aromatic residues in biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenol: A simpler compound with a nitrophenyl group attached to a phenol ring.
Triphenylamine: Contains three phenyl groups attached to an amine nitrogen.
Pyrrole: The parent compound with a five-membered ring structure.
Uniqueness
2-(4-Nitrophenyl)-3,4,5-triphenyl-1H-pyrrole is unique due to its combination of a nitrophenyl group and three phenyl groups attached to a pyrrole ring. This structure imparts specific electronic and steric properties, making it suitable for specialized applications in research and industry. Its ability to undergo various chemical reactions and interact with biological targets further enhances its versatility and potential for innovation.
Propiedades
Número CAS |
73935-70-3 |
|---|---|
Fórmula molecular |
C28H20N2O2 |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)-3,4,5-triphenyl-1H-pyrrole |
InChI |
InChI=1S/C28H20N2O2/c31-30(32)24-18-16-23(17-19-24)28-26(21-12-6-2-7-13-21)25(20-10-4-1-5-11-20)27(29-28)22-14-8-3-9-15-22/h1-19,29H |
Clave InChI |
LVLNASOKHJXADZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(NC(=C2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


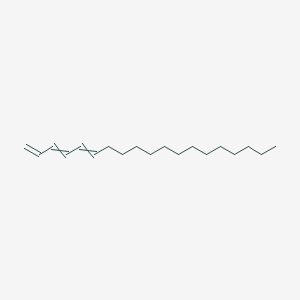


![N-[4-(Dimethylsulfamoyl)phenyl]-N-methylacetamide](/img/structure/B14449541.png)
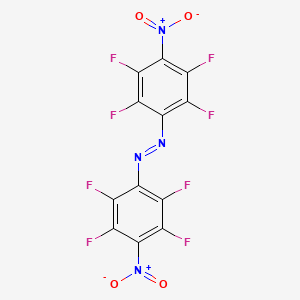
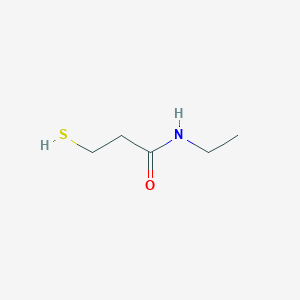
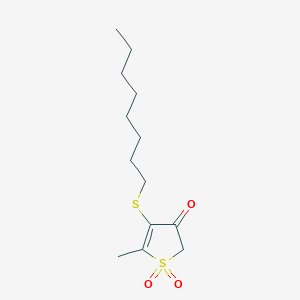

![2-Oxa-7-azaspiro[4.5]decane-10-carboxylic acid, 1,6,8-trioxo-, methyl ester](/img/structure/B14449571.png)
![1-Methyl-4-methylidenebicyclo[3.2.0]heptane](/img/structure/B14449580.png)

